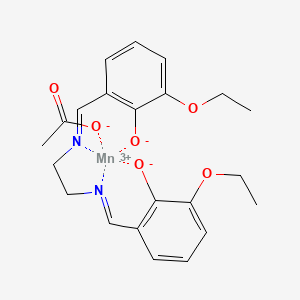
N,N'-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II): is a coordination compound that belongs to the class of Schiff base complexes. These complexes are formed by the condensation of salicylaldehyde derivatives with diamines. The manganese(II) ion in this compound is coordinated by the nitrogen and oxygen atoms of the Schiff base ligand, resulting in a stable and versatile complex.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II) typically involves the following steps:
Preparation of the Schiff Base Ligand: The Schiff base ligand is synthesized by the condensation reaction between 3-ethoxysalicylaldehyde and 1,2-ethylenediamine in methanol. The reaction mixture is stirred for about 10 minutes, resulting in the formation of a yellow precipitate.
Complex Formation: The Schiff base ligand is then reacted with manganese(II) acetate in ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the manganese(II) complex.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The manganese(II) center in the complex can undergo oxidation to form manganese(III) species.
Substitution: Ligand substitution reactions can occur, where the Schiff base ligand is replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed:
Oxidation Products: Manganese(III) complexes.
Reduction Products: Manganese(I) or manganese(0) species.
Substitution Products: Complexes with different ligands.
Scientific Research Applications
Chemistry:
Materials Science: It is employed in the synthesis of advanced materials with unique magnetic and electronic properties.
Biology and Medicine:
Enzyme Mimics: The compound mimics the activity of certain metalloenzymes, making it useful in biochemical studies.
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry:
Polymerization Catalysts: It is used in the polymer industry as a catalyst for the polymerization of various monomers.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II) involves the coordination of the manganese(II) ion with the Schiff base ligand. This coordination stabilizes the manganese center and allows it to participate in various catalytic cycles. The manganese ion can undergo redox changes, facilitating oxidation and reduction reactions. The Schiff base ligand provides a stable environment for the manganese ion, enhancing its reactivity and selectivity .
Comparison with Similar Compounds
N,N’-Bis(3-methoxysalicylidene)-1,2-ethylenediamine-manganese(II): Similar structure but with a methoxy group instead of an ethoxy group.
N,N’-Bis(3,5-dichlorosalicylidene)-1,2-ethylenediamine-manganese(II): Contains dichloro substituents on the salicylidene moiety.
Uniqueness:
Properties
Molecular Formula |
C22H25MnN2O6 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese(3+);acetate |
InChI |
InChI=1S/C20H24N2O4.C2H4O2.Mn/c1-3-25-17-9-5-7-15(19(17)23)13-21-11-12-22-14-16-8-6-10-18(20(16)24)26-4-2;1-2(3)4;/h5-10,13-14,23-24H,3-4,11-12H2,1-2H3;1H3,(H,3,4);/q;;+3/p-3 |
InChI Key |
KXTUTHZAUZDAFX-UHFFFAOYSA-K |
Canonical SMILES |
CCOC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OCC)[O-].CC(=O)[O-].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,10S)-10-[(dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B10826210.png)

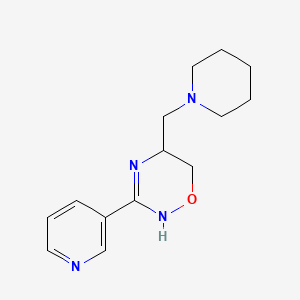
![[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)
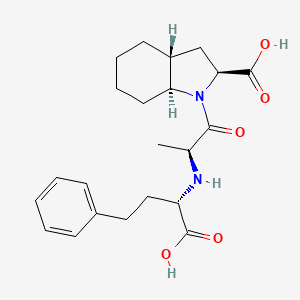

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10826262.png)

![(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid](/img/structure/B10826288.png)

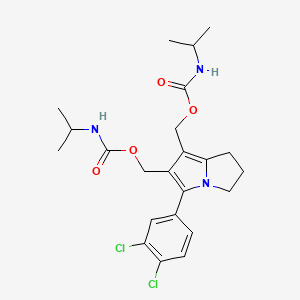
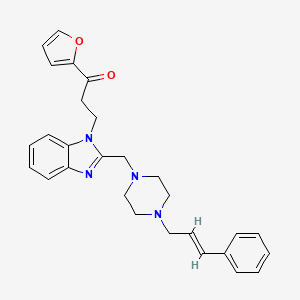
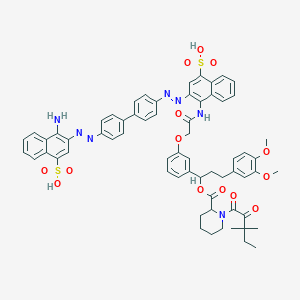
![2-[[(E)-5-[4-(furan-3-yl)phenyl]-3-phenylpent-2-en-4-ynyl]-methylamino]acetic acid](/img/structure/B10826311.png)
